molecular formula C11H15ClN2 B15059005 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B15059005
M. Wt: 210.70 g/mol
InChI Key: LHFDZNFXIBNCDY-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position and a 1-methylpiperidin-2-yl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, dimethylformamide, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine
  • 3-(1-Methylpiperidin-2-yl)pyridine
  • 2,3-Dichloro-5-(piperidin-1-ylcarbonyl)pyridine

Uniqueness

2-Chloro-3-(1-methylpiperidin-2-yl)pyridine is unique due to the specific positioning of the chloro and piperidine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-3-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C11H15ClN2/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3

InChI Key

LHFDZNFXIBNCDY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(N=CC=C2)Cl

Origin of Product

United States

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